2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a chemical compound classified as a piperazine derivative. Its molecular formula is , and it has a molecular weight of 194.66 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications and its role as an intermediate in organic synthesis. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The synthesis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-methylpiperazine with glyoxylic acid. The reaction can be summarized as follows:
After the formation of the intermediate, hydrochloric acid is introduced to yield the hydrochloride salt form. This method allows for the selective formation of the desired product under controlled conditions, which is crucial for achieving high purity and yield .
In industrial settings, the synthesis is optimized for scalability, often incorporating continuous flow techniques or batch processes that enhance yield and reduce reaction times. Purification steps such as crystallization or chromatography are employed to isolate the final product from by-products and unreacted materials.
The molecular structure of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride features a hydroxyl group attached to an ethanone backbone, with a piperazine ring substituted at one end. The InChI representation of the compound is:
This structure indicates the presence of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their biological activity .
The compound's structural data can be further analyzed using tools like PubChem, which provides comprehensive details about its chemical properties and biological activities .
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride can participate in various chemical reactions typical of ketones and amines. For instance, it can undergo:
These reactions are influenced by the specific conditions such as temperature, solvent, and catalysts used during the process.
Understanding these reactions is essential for developing synthetic pathways for related compounds or for modifying this compound for enhanced biological activity. The reactivity profile is also critical when considering its applications in drug development and other chemical syntheses .
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is typically a white crystalline solid. It is soluble in water due to its hydrochloride form, which enhances its bioavailability in pharmaceutical applications.
The compound's stability under various conditions (e.g., pH variations, temperature changes) is crucial for its use in formulations. Its reactivity with oxidizing agents or bases must also be considered when handling or storing the compound .
The applications of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride span several fields:
This compound's unique combination of functional groups makes it a valuable candidate for further research and development in both academic and industrial settings.
The core synthesis strategy relies on the nucleophilic displacement of leaving groups by N-methylpiperazine. Chloroacetyl chloride and glycolic acid derivatives serve as preferred electrophiles due to their balanced reactivity and commercial availability. In a representative pathway, chloroacetyl chloride reacts with N-methylpiperazine (CAS 109-01-3) in aprotic solvents like dichloromethane or tetrahydrofuran (THF), yielding 2-chloro-1-(4-methylpiperazin-1-yl)ethanone intermediates. This exothermic reaction requires stringent temperature control (–10°C to 5°C) to suppress di-alkylation and thermal degradation [1] [9].
Solvent selection critically influences substitution kinetics and byproduct profiles. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but promote racemization when chiral centers are present. Triethylamine (2.0–2.5 equivalents) effectively scavenges HCl, though excess base risks piperazine N-demethylation. Alternative electrophiles include bromoacetyl bromide and 2-hydroxy-2-methylpropiophenone derivatives, the latter enabling ultrasound-assisted alkylation under mild conditions (40–50°C) with reduced side reactions [3] [5]. Post-reaction workup typically involves aqueous washes to remove salts, followed by solvent distillation to isolate the free base.
Table 1: Solvent Systems for Nucleophilic Substitution
Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Chloroacetyl chloride | Dichloromethane | 0–5 | 2.0 | 82–85 |
Bromoacetyl bromide | THF | –10–0 | 1.5 | 88–91 |
Chloroacetamide | Acetonitrile | 25–30 | 4.0 | 75–78 |
2-Hydroxypropiophenone | Ethanol (sonication) | 40–50 | 1.0 | 94 |
Hydroxyimino moieties (–NOH) serve as versatile handles for constructing complex architectures. 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone readily undergoes condensation with aldehydes and ketones under acid or base catalysis, forming oxime ethers with pharmacological relevance. Microwave-assisted condensations (80–120°C, 20–40 min) in ethanol/water mixtures achieve 85–92% yields while minimizing epimerization risks associated with prolonged heating [1] [8].
The electron-donating 4-methylpiperazinyl group enhances carbonyl electrophilicity, enabling reactions with sterically hindered carbonyl partners. However, competing Beckmann rearrangements and oxime O-alkylation may occur above 60°C. Catalytic p-toluenesulfonic acid (5–10 mol%) in toluene enables azeotropic water removal, driving equilibria toward oxime ethers. For acid-sensitive substrates, carbonate buffers (pH 9–10) facilitate nucleophilic addition without piperazine N-alkylation [1]. Post-condensation, target compounds are purified via silica chromatography or recrystallization from ethanol/ethyl acetate mixtures.
Table 2: Optimization of Oxime Ether Condensation
Carbonyl Compound | Catalyst | Solvent | Conditions | Product Yield (%) |
---|---|---|---|---|
Benzaldehyde | None | Ethanol | MW, 80°C, 30 min | 85 |
4-Nitroacetophenone | p-TSA (10 mol%) | Toluene | Reflux, 4 h | 78 |
Pyridine-3-carboxaldehyde | K₂CO₃ | DMF | 60°C, 2 h | 91 |
Cyclohexanone | Acetic acid | Water | 100°C, 3 h | 68 |
Hydrochloride salt conversion enhances compound stability, crystallinity, and aqueous solubility. Gas-phase HCl bubbling into ethanolic solutions of the free base (0–5°C) provides precise stoichiometric control, generating high-purity monohydrochloride salts. Alternative methods include HCl/dioxane addition or ion-exchange resins, though these may introduce solvent contaminants or incomplete conversion [4] [6].
Crystallization optimization focuses on solvent/antisolvent pairings that maximize crystal integrity and minimize chloride variability. Isopropanol/ethyl acetate mixtures produce dense crystals with consistent chloride content (99.0–99.8% by ion chromatography), while acetone/diethyl ether yields finer particles requiring additional milling. Slow cooling (0.3–0.5°C/min) from saturated ethanol solutions affords large, low-impurity crystals ideal for filtration. Notably, the hydrochloride salt exhibits hygroscopicity; post-crystallization drying under vacuum (40–45°C, 12 h) reduces water content below 0.5% w/w [4] [6].
Table 3: Crystallization Systems for Hydrochloride Salt
Solvent System | Antisolvent | Crystal Morphology | Purity (%) | Water Content (%) |
---|---|---|---|---|
Ethanol | Diethyl ether | Needles | 98.2 | 0.8 |
Methanol | Acetone | Plates | 98.7 | 0.6 |
Isopropanol | Ethyl acetate | Prisms | 99.5 | 0.3 |
Water | Acetonitrile | Aggregates | 97.9 | 1.2 |
Transitioning laboratory synthesis to industrial production introduces multi-faceted challenges: exotherm management, mixing efficiency, and impurity profiling. The nucleophilic substitution’s high heat of reaction (–ΔH ≈ 80 kJ/mol) necessitates jacketed reactors with rapid cooling capacity to prevent thermal runaway. Continuous-flow microreactors mitigate this by enabling precise temperature control (±2°C) and sub-second residence times, improving yield consistency to 90–93% [3] [6].
Impurity formation escalates at scale due to:
Table 4: Scale-Up Process Parameters and Outcomes
Parameter | Laboratory Scale | Pilot Scale (100 L) | Industrial Scale (1000 L) |
---|---|---|---|
Reaction Temperature Control | ±5°C | ±3°C | ±1°C |
Mixing Efficiency (Reactor) | Moderate | High | Very High |
Typical Yield (%) | 82–88 | 85–90 | 88–92 |
Impurity Profile | 1.5–2.0% | 0.8–1.2% | <0.5% |
Crystallization Cycle Time | 8–12 h | 14–18 h | 20–24 h |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1